8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine
描述
属性
IUPAC Name |
8-chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN6/c10-7-9-15-14-8(16(9)4-3-13-7)6-5-11-1-2-12-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVFIWYMPVWEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN=C3N2C=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340235-98-4 | |
| Record name | 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This method is known for its mild and convenient reaction conditions. The process begins with the preparation of 1-(pyrazin-2-yl)guanidine, which is then subjected to oxidative cyclization to form the desired triazolopyrazine compound .
Industrial Production Methods
In an industrial setting, the production of 8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing the reaction conditions to ensure high yield and purity. This often involves fine-tuning parameters such as temperature, solvent choice, and reaction time .
化学反应分析
Types of Reactions
8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrazine core.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazolopyrazines .
科学研究应用
Synthesis of 8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine
The synthesis typically involves the reaction of 3-chloropyrazin-2-yl hydrazine with suitable reagents under controlled conditions. Various methods have been reported, including microwave-assisted synthesis which enhances yield and reduces reaction time. The compound can also be synthesized through cyclization reactions that involve the formation of the triazole ring fused to the pyrazine structure.
Antitumor Activity
Recent studies have demonstrated that derivatives of 8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Compound Evaluation : In a study evaluating multiple derivatives for their activity against A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cell lines, several compounds showed IC50 values in the low micromolar range. The most promising derivative exhibited IC50 values of 0.98 µM against A549 cells and 1.05 µM against MCF-7 cells .
Kinase Inhibition
The compound has been explored as a dual inhibitor for c-Met and VEGFR-2 kinases:
- Mechanism of Action : The inhibition of these kinases is crucial as they are involved in tumor growth and angiogenesis. The most active compound in this series demonstrated IC50 values of 26 nM for c-Met and 2.6 µM for VEGFR-2, indicating potent activity .
Antimicrobial Properties
In addition to antitumor activity, derivatives have shown potential antimicrobial effects:
- Antimicrobial Screening : A range of synthesized compounds were tested for their antibacterial and antifungal properties. Many exhibited significant activity against various pathogens, suggesting potential applications in treating infections .
Case Study 1: Anticancer Efficacy
A study investigated the effects of a specific derivative of 8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine on human cancer cell lines. The results indicated that treatment led to cell cycle arrest and apoptosis in A549 cells, validated by Western blot analysis showing decreased expression levels of c-Met and VEGFR-2 proteins .
Case Study 2: Antimicrobial Activity
Another research focused on synthesizing new derivatives and evaluating their antimicrobial efficacy against a panel of bacterial strains. The findings revealed that certain derivatives had comparable or superior activity to established antibiotics, highlighting their potential as new antimicrobial agents .
Summary Table of Biological Activities
| Activity Type | Target Cell Lines | IC50 Values (µM) | Remarks |
|---|---|---|---|
| Antitumor | A549 | 0.98 | Significant antiproliferative effect |
| MCF-7 | 1.05 | Comparable to standard treatments | |
| Kinase Inhibition | c-Met | 0.026 | Potent inhibitor |
| VEGFR-2 | 2.6 | Effective in reducing angiogenesis | |
| Antimicrobial | Various pathogens | Varies | Promising results against resistant strains |
作用机制
The mechanism of action of 8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine involves the inhibition of specific kinases, such as c-Met and VEGFR-2. These kinases play crucial roles in cell proliferation and survival. By inhibiting these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that this compound binds effectively to the active sites of these kinases, thereby blocking their activity .
相似化合物的比较
Structural and Substituent Variations
Triazolopyrazine derivatives vary primarily in substituents at positions 3 and 8, which influence their chemical reactivity, synthetic efficiency, and biological activity. Below is a comparative analysis:
Key Observations:
- Electron-Withdrawing Groups (EWGs): Substituents like CF₃ or NO₂ at position 3 lower yields due to reduced nucleophilicity during cyclization but enhance reactivity for subsequent substitutions (e.g., SNAr reactions) .
- Steric Effects : Bulky groups (e.g., anthracen-9-yl) hinder cyclization, resulting in yields as low as 2% .
- Chlorine at Position 8: The Cl atom is highly reactive in SNAr reactions, enabling diverse functionalization (e.g., substitution with amines or phenoxy groups) .
Key Insights:
- Anticonvulsant Activity: 8-Amino derivatives with benzyl groups show potent activity in electroshock models, attributed to their purine-mimetic structure .
- Renin Inhibition: Incorporation of transition-state mimetics (e.g., ACDFOPA) yields nanomolar potency, though oral efficacy remains challenging .
- Kinase Inhibition : The pyrazin-2-yl group in the target compound is hypothesized to enhance binding to kinase ATP pockets, similar to purine-based drugs .
Reactivity in Functionalization
The chlorine at position 8 allows for diverse derivatization:
- Nucleophilic Substitution: Reactions with amines (e.g., methylamine) or phenols proceed efficiently (73–99% yield) under mild conditions .
- Electrophilic Aromatic Substitution : The electron-deficient triazolopyrazine core facilitates reactions at position 3 with electrophiles, though steric hindrance can limit efficiency .
生物活性
8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- IUPAC Name: 8-chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine
- Molecular Formula: C8H7ClN4
- Molecular Weight: 196.64 g/mol
- CAS Number: 1340235-98-4
The compound primarily targets c-Met kinase and carbonic anhydrase , which are crucial in various cellular processes including growth and survival. The interaction with these targets leads to:
- Inhibition of c-Met kinase: This affects signaling pathways related to cell proliferation and metastasis.
- Interaction with carbonic anhydrase: This can influence pH regulation in tumors, enhancing therapeutic efficacy.
Anticancer Activity
Research indicates that 8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine exhibits potent anticancer properties. It has been shown to inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.0 |
| MCF-7 | 7.5 |
| HeLa | 4.0 |
These results suggest that the compound could serve as a promising candidate for cancer therapy due to its ability to target multiple pathways involved in tumor growth.
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
These findings indicate that the compound may be useful in developing new antibacterial agents.
Structure-Activity Relationship (SAR)
The structure of 8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine allows for various substitutions that can enhance its biological activity. Research has shown that:
- Alkyl substitutions at the R2 position improve lipophilicity and cellular permeability.
- Aromatic groups can enhance π-π stacking interactions with target proteins.
Case Studies
- Anticancer Efficacy : A study conducted on A549 lung cancer cells demonstrated that treatment with 8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction through caspase activation.
- Antimicrobial Testing : In a series of tests against clinical isolates of Staphylococcus aureus and Escherichia coli, the compound showed comparable efficacy to standard antibiotics like ampicillin, indicating its potential as an alternative treatment option.
常见问题
Basic Research Questions
Q. What are the common synthetic routes for 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives, and how do substituent positions affect reactivity?
- Methodological Answer : The most frequent synthesis begins with 2,3-dichloropyrazine, which undergoes hydrazination to form 2-chloro-3-hydrazinopyrazine. Cyclization with acid halides (e.g., carbonyldiimidazole) yields 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine. Substituents at position 3 are introduced via carbonyl reagents (e.g., esters, anhydrides), while N7-alkylation/arylation modifies position 6. Reactivity is influenced by steric hindrance and electronic effects of substituents, with trifluoromethyl groups enhancing stability and lipophilicity .
Q. How can the purity and composition of 8-chloro derivatives be validated during synthesis?
- Methodological Answer : Potentiometric titration with 0.1 M perchloric acid in acetic acid/anhydride mixtures is used for quantitative determination (99.0–101.0% purity). High-performance liquid chromatography (HPLC) with UV detection (Symmetry C18 column, 5:95 ACN:H₂O mobile phase) identifies impurities like semiproducts (Impurity A) or decomposition byproducts (Impurity B), ensuring ≤0.5% total impurities .
Q. What spectroscopic techniques are critical for characterizing triazolo[4,3-a]pyrazine derivatives?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) resolves substituent positions (e.g., pyrazine vs. triazole protons). Infrared (IR) spectroscopy confirms functional groups (e.g., C=O at 1680 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography may resolve ambiguous stereochemistry in N7-alkylated derivatives .
Advanced Research Questions
Q. How can conflicting data on cyclization efficiency in position 3 substitution be resolved?
- Methodological Answer : Contradictions arise from competing pathways during cyclization. For example, carbonyldiimidazole promotes 3-aryl substitution, while triethyl orthoformate favors 3-alkyl groups. Kinetic studies (e.g., reaction monitoring via in situ IR) and density functional theory (DFT) modeling can identify transition-state energetics, guiding reagent selection to suppress side products .
Q. What strategies optimize the synthesis of dual c-Met/VEGFR-2 inhibitors using triazolo[4,3-a]pyrazine scaffolds?
- Methodological Answer : Structure-activity relationship (SAR) studies show that 3-(trifluoromethyl) and N7-aryl groups enhance kinase inhibition. Microwave-assisted coupling (e.g., palladium-catalyzed arylation) improves yield and regioselectivity. In vitro assays (IC₅₀ measurements) paired with molecular docking (PDB: 3LQ8 for c-Met) validate binding modes .
Q. How do electrochemical-photochemical methods compare to traditional synthesis for triazolo[4,3-a]pyrazines?
- Methodological Answer : Electrochemical coupling of tetrazoles to dimethoxypyrazine followed by UV-induced nitrilimine cyclization offers a solvent-free, high-yield route. This method avoids harsh acids but requires precise control of photolysis duration (e.g., 365 nm UV lamp for 2 hours). Comparative LC-MS analysis shows reduced halogenated byproducts vs. thermal methods .
Q. What mechanistic insights explain the antimicrobial selectivity of 3-thioxo derivatives against gram-negative bacteria?
- Methodological Answer : Microbiological screening (MIC/MBC assays) reveals that 3-thioxo groups disrupt bacterial membrane integrity via thiol-mediated redox cycling. Molecular dynamics simulations suggest stronger interactions with E. coli porins (e.g., OmpF) due to hydrophobic trifluoromethyl groups. Synchrotron-based crystallography may resolve target binding sites .
Methodological Considerations for Experimental Design
- Contradiction Management : Replicate HPLC and NMR analyses across labs to validate impurity profiles when scaling up synthesis .
- Yield Optimization : Use design of experiments (DoE) to balance cyclization temperature (100–120°C) and reagent stoichiometry (1.2–1.5 eq. carbonyldiimidazole) .
- Biological Assays : Pair in vitro antimicrobial tests with cytotoxicity profiling (e.g., HepG2 cells) to rule off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
